cyclopentanone O-{4-nitrobenzoyl}oxime
Description
Cyclopentanone O-{4-nitrobenzoyl}oxime is a derivative of cyclopentanone oxime, where the hydroxyl group of the oxime is acylated with a 4-nitrobenzoyl moiety. The parent compound, cyclopentanone oxime, is synthesized via the reaction of cyclopentanone with hydroxylamine under acidic conditions, forming a nucleophilic addition product at the carbonyl carbon . The introduction of the 4-nitrobenzoyl group confers distinct electronic and steric properties, altering its reactivity, stability, and solubility compared to simpler oximes or hydrazones. This compound is of interest in organic synthesis, particularly in applications requiring stabilized oxime intermediates or nitroaromatic functionalities.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23g/mol |
IUPAC Name |
(cyclopentylideneamino) 4-nitrobenzoate |
InChI |
InChI=1S/C12H12N2O4/c15-12(18-13-10-3-1-2-4-10)9-5-7-11(8-6-9)14(16)17/h5-8H,1-4H2 |
InChI Key |
LPXFEFAZBDJSGT-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C1 |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural differences between cyclopentanone O-{4-nitrobenzoyl}oxime and related derivatives are critical to their divergent properties. Key compounds for comparison include:
| Compound | Functional Groups | Key Structural Modifications |
|---|---|---|
| Cyclopentanone oxime | Oxime (–N–OH) | Unmodified oxime |
| This compound | Acylated oxime (–N–O–CO–C₆H₄–NO₂) | 4-Nitrobenzoyl esterification of oxime |
| Cyclopentanone 2,4-dinitrophenylhydrazone | Hydrazone (–NH–N–C₆H₃(NO₂)₂) | 2,4-Dinitrophenyl substitution on hydrazine |
In contrast, hydrazones like the 2,4-dinitrophenylhydrazone lack acylated oxygen but feature aromatic nitro groups directly bonded to the hydrazine nitrogen .
Physical Properties
The 4-nitrobenzoyl group likely reduces water solubility compared to the parent oxime due to increased hydrophobicity. However, the nitro group may enhance solubility in aprotic solvents like DMSO. The hydrazone derivative’s high melting point is attributed to strong intermolecular interactions from nitro groups .
Chemical Reactivity and Stability
- This compound: The acylated oxime is less prone to hydrolysis than the parent oxime due to steric protection of the N–O bond. The nitro group may activate the aromatic ring for electrophilic substitution, enabling further functionalization.
- Cyclopentanone Oxime: Reacts readily with acids or bases to regenerate the ketone or form nitriles via Beckmann rearrangement .
- 2,4-Dinitrophenylhydrazone : Highly stable; used primarily for carbonyl identification via precipitation. The nitro groups stabilize the hydrazone through resonance and inductive effects .
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